molecular formula C14H23N3O4S B2654710 N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide CAS No. 1234859-97-2

N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide

Cat. No.: B2654710
CAS No.: 1234859-97-2
M. Wt: 329.42
InChI Key: WMUNWDTXNBXBBO-UHFFFAOYSA-N
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Description

N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide is a compound that features a piperidine ring, a cyclopropane group, and a sulfonyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and presence in various drug classes .

Scientific Research Applications

N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit various biological activities.

    Cyclopropane Derivatives: Compounds containing cyclopropane groups are known for their stability and unique reactivity.

Uniqueness

N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N'-cyclopropyl-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c18-13(14(19)16-11-1-2-11)15-9-10-5-7-17(8-6-10)22(20,21)12-3-4-12/h10-12H,1-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUNWDTXNBXBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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